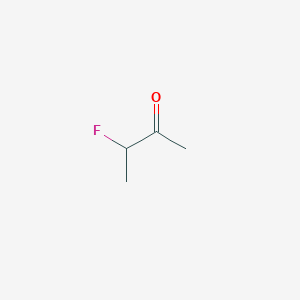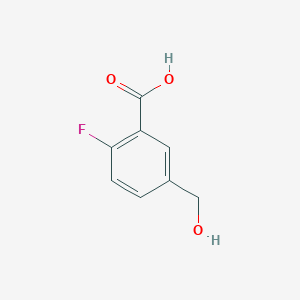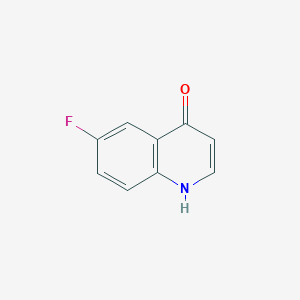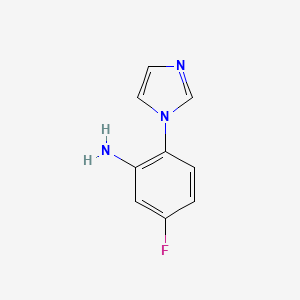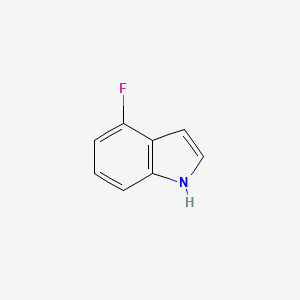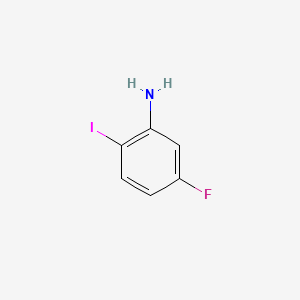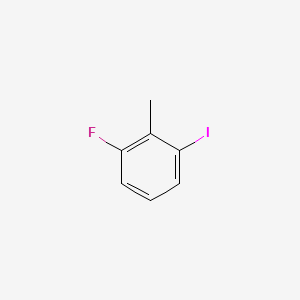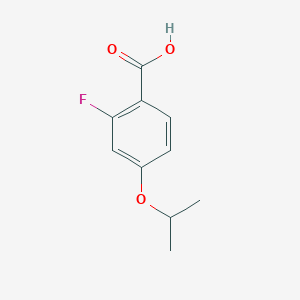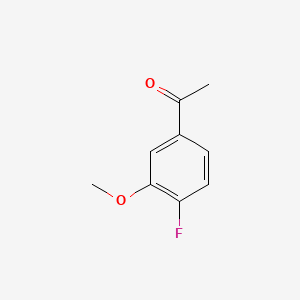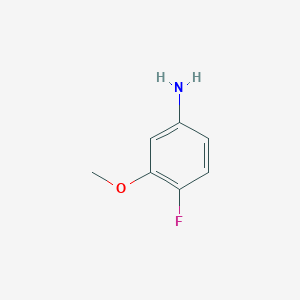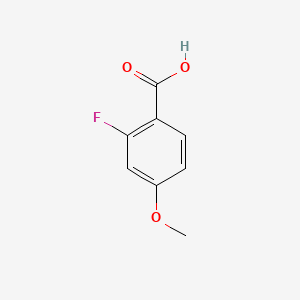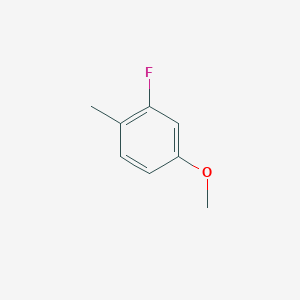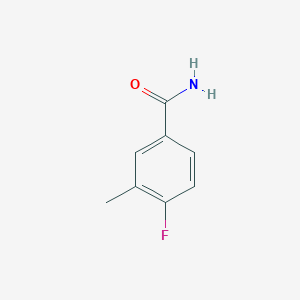
喹啉-4-甲酰肼
描述
Quinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family, characterized by the presence of a carbohydrazide group at the fourth position of the quinoline ring. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .
科学研究应用
Quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals.
作用机制
Target of Action
Quinoline-4-carbohydrazide has been found to interact with various targets. For instance, it has shown good interaction with the crystal structure of Mycobacterium tuberculosis protein . It has also been suggested that it may act as an inhibitor of microbial DNA-gyrase .
Mode of Action
For instance, when interacting with the Mycobacterium tuberculosis protein, it may inhibit its function, thereby exerting its antimicrobial effects .
Biochemical Pathways
It is suggested that it may affect the pathways related to the function of its targets, such as the dna-gyrase in microbes
Pharmacokinetics
It is known that the compound fulfills admet characteristics in silico experiments . This suggests that it may have suitable bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Quinoline-4-carbohydrazide’s action are likely related to its interaction with its targets. For example, by inhibiting the function of the Mycobacterium tuberculosis protein, it may exert antimicrobial effects
生化分析
Biochemical Properties
Quinoline-4-carbohydrazide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with epidermal growth factor receptor kinase, where quinoline-4-carbohydrazide acts as an inhibitor. This interaction is significant because epidermal growth factor receptor kinase is involved in cell motility, cell cycle regulation, and apoptosis activation. By inhibiting this enzyme, quinoline-4-carbohydrazide can modulate these critical cellular processes .
Cellular Effects
Quinoline-4-carbohydrazide has been shown to have profound effects on various types of cells and cellular processes. In particular, it has demonstrated significant antiproliferative activity against breast carcinoma cells. Quinoline-4-carbohydrazide induces cell cycle arrest at the G1 phase and promotes apoptosis by upregulating p53 and initiator caspase 9. These effects highlight the compound’s potential as an anticancer agent, as it can effectively inhibit the growth and survival of cancer cells .
Molecular Mechanism
The molecular mechanism of quinoline-4-carbohydrazide involves several key interactions at the molecular level. The compound binds to epidermal growth factor receptor kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival. Additionally, quinoline-4-carbohydrazide upregulates the expression of pro-apoptotic genes such as p53 and caspase 9, leading to increased apoptosis in cancer cells. These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoline-4-carbohydrazide have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that quinoline-4-carbohydrazide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound can be effective over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of quinoline-4-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, quinoline-4-carbohydrazide can induce toxic effects, including damage to normal tissues and organs. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Quinoline-4-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by liver enzymes, which convert it into active metabolites that exert its biological effects. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, quinoline-4-carbohydrazide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of quinoline-4-carbohydrazide within the body is an important factor in determining its efficacy and safety as a therapeutic agent .
Subcellular Localization
Quinoline-4-carbohydrazide is localized to specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of quinoline-4-carbohydrazide is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Quinoline-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:
Quinoline-4-carboxylic acid+Hydrazine hydrate→Quinoline-4-carbohydrazide
Industrial Production Methods: Industrial production of quinoline-4-carbohydrazide often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes utilized to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions: Quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-amine derivatives.
Substitution: Various quinoline derivatives with different functional groups.
相似化合物的比较
Quinoline-3-carbohydrazide: Similar structure but with the carbohydrazide group at the third position.
Quinoline-4-carboxylic acid: Lacks the carbohydrazide group.
Trifluoromethyl quinoline-3-carbohydrazide: Contains a trifluoromethyl group, enhancing its antimicrobial properties.
Uniqueness: Quinoline-4-carbohydrazide is unique due to its specific positioning of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its derivatives exhibit potent anticancer and antimicrobial properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKEFDYIVVJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388409 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29620-62-0 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


